Ophiopogonanone B
Overview
Description
Ophiopogonanone B is a homoisoflavonoid compound extracted from the root of the plant Ophiopogon japonicus. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ophiopogonanone B can be synthesized through various chemical reactions involving precursors derived from natural sources. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions. The reaction conditions typically require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The root of Ophiopogon japonicus is harvested, dried, and subjected to extraction using solvents such as ethanol or methanol. The extract is then purified through techniques like column chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Ophiopogonanone B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation reactions often use reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction reactions may employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reactions typically involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of natural products and pharmaceuticals.
Mechanism of Action
Ophiopogonanone B exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Cytotoxic Activity: Induces apoptosis in cancer cells by disrupting mitochondrial function and signaling pathways.
Comparison with Similar Compounds
Methylophiopogonanone B
Ruscogenin
Liriodendrin
Neomangiferin
Properties
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-10-14(19)8-15-16(17(10)20)18(21)12(9-23-15)7-11-3-5-13(22-2)6-4-11/h3-6,8,12,19-20H,7,9H2,1-2H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKTNVQRTUZRS-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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